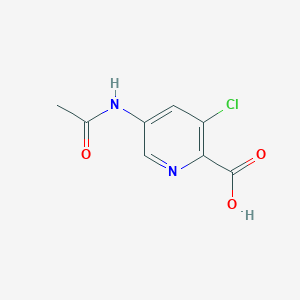

5-Acetamido-3-chloropicolinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-acetamido-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-4(12)11-5-2-6(9)7(8(13)14)10-3-5/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDGQHNXRXKORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(N=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Acetamido 3 Chloropicolinic Acid and Its Derivatives

Direct Synthesis Strategies

The synthesis of 5-Acetamido-3-chloropicolinic acid is a multi-step process that hinges on the foundational structure of picolinic acid. The key transformations involve targeted chlorination of the pyridine (B92270) ring, introduction of an amino group, and a final acetylation step. While a direct, end-to-end synthesis is not detailed in a single source, the pathway can be constructed from established reactions on analogous picolinic acid derivatives. The logical precursor to the target compound is 3-Amino-5-chloropicolinic acid, which is then acetylated. Synthetic routes to related isomers typically involve the chlorination of a picolinic acid starting material, followed by amination.

Picolinic Acid as a Precursor in Amidation Reactions

Picolinic acid serves as a versatile starting point for creating a variety of amide derivatives. The carboxylic acid functional group can be readily converted into an amide. A common strategy involves coupling picolinic acid with various amines. For instance, reacting picolinic acid with N-alkylanilines is an effective method to produce N-alkyl-N-phenylpicolinamides. nih.gov This transformation is typically achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with the amine. nih.gov

In the context of synthesizing the core structure of the target molecule, amination is a critical step. One established method involves the reaction of a chlorinated picolinic acid, such as 5-chloropicolinic acid, with ammonia (B1221849) or another amine source under controlled conditions to introduce the amino group at the desired position on the pyridine ring.

Chlorination and Acetylation Pathways

Chlorination: The introduction of a chlorine atom at the C-3 position of the picolinic acid ring is a key strategic step. Various methods exist for the chlorination of picolinic acid and its derivatives. One approach is the hydrolysis of a trichloromethyl group, where 3-chloro-2-(trichloromethyl)pyridine is treated with an acid like sulfuric, nitric, or phosphoric acid at elevated temperatures (20°C to 140°C) to yield 3-chloropicolinic acid. chempanda.com Another pathway involves the reaction of picolinic acid with an alkaline reagent to form an intermediate like 3,5-dichloro-4-hydrazinopicolinic acid, which can then be converted to the desired chlorinated picolinic acid. chempanda.com The pyridine ring can also undergo electrophilic substitution; for example, treating 3-amino-5-chloropicolinic acid with NaClO/HCl can introduce an additional chlorine atom at the C-4 position.

Acetylation: The final step in the synthesis of the title compound is the acetylation of the amino group. Acetylation is a fundamental reaction in organic synthesis used to introduce an acetyl group, often to protect an amino functionality. ias.ac.inmdpi.comwikipedia.org This can be efficiently achieved using various reagents. A common and inexpensive method uses acetyl chloride, which, despite its high reactivity with water, can be effectively used to acetylate primary amines in a brine solution under weakly basic conditions. ias.ac.in

Alternatively, acetic anhydride (B1165640) is a widely used reagent for this purpose. mdpi.comwikipedia.org A procedure has been documented where a nitropicolinic acid derivative was simultaneously reduced and acetylated by catalytic hydrogenation in a mixture of acetic acid and acetic anhydride, demonstrating the feasibility of this transformation on the picolinic acid scaffold. umsl.edu

| Reaction Type | Reagent(s) | Substrate | Product | Reference(s) |

| Chlorination | Sulfuric Acid | 3-chloro-2-(trichloromethyl)pyridine | 3-chloropicolinic acid | chempanda.com |

| Chlorination | NaClO/HCl | 3-amino-5-chloropicolinic acid | 3-amino-4,5-dichloropicolinic acid | |

| Acetylation | Acetyl Chloride / Brine | Primary Amines | Acetylated Amines | ias.ac.in |

| Acetylation | Acetic Anhydride / Pd/C / H₂ | 4-Nitropicolinic Acid N-Oxide | 4-Acetamidopicolinic acid | umsl.edu |

| Amidation | Thionyl Chloride, N-alkylanilines | Picolinic Acid | N-alkyl-N-phenylpicolinamides | nih.gov |

One-Pot Synthetic Approaches

One-pot syntheses are highly valued in modern chemistry for their efficiency, atom economy, and simplified procedures. nih.gov In the synthesis of picolinic acid derivatives, one-pot reactions can accomplish multiple transformations in a single reaction vessel, avoiding the need to isolate intermediates. A notable example is the reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ for subsequent amidation with N-alkylanilines. nih.gov Interestingly, this specific reaction was found to yield not only the expected N-alkyl-N-phenylpicolinamides but also the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides as a byproduct, indicating that chlorination can occur concurrently under these conditions. nih.gov This demonstrates the potential for tandem amidation and chlorination in a single step, streamlining the synthetic sequence.

Derivatization Approaches and Structure-Activity Relationship (SAR) Studies

Derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its activity, are essential for rational drug and herbicide design. drugdesign.org

Design and Synthesis of Pyridine Amide Derivatives

The carboxylic acid group of picolinic acids is a prime site for derivatization into a wide array of amides. This is typically achieved by activating the carboxylic acid, for example with thionyl chloride or carbodiimide (B86325) reagents like EDCI, followed by reaction with a desired amine. nih.gov

While direct SAR studies on this compound are not widely published, research on related picolinamide (B142947) structures provides valuable insights.

Herbicidal Activity : A study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed them to be a remarkable class of synthetic auxin herbicides. mdpi.com The research demonstrated that modifications to the aryl-substituted pyrazolyl group attached to the picolinic acid core significantly impacted herbicidal potency against Arabidopsis thaliana. mdpi.com Compound V-8 from this series showed better post-emergence herbicidal activity than the commercial herbicide picloram (B1677784). mdpi.com

Enzyme Inhibition : In a different context, the SAR of picolinamide derivatives containing a dimethylamine (B145610) side chain was investigated for their potential as acetylcholinesterase (AChE) inhibitors. researchgate.net The study found that the biological activity of picolinamide derivatives was generally stronger than that of corresponding benzamide (B126) derivatives. researchgate.net The position of the substituent on the pyridine ring markedly influenced the inhibitory activity and selectivity, with compound 7a showing the most potent inhibition. researchgate.net

Conformational Effects : Research on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides showed a direct dependence of their analgesic and anti-inflammatory activity on the mutual arrangement of the planes of the benzothiazine and pyridine fragments. mdpi.com

These studies underscore that modifications to substituents on the pyridine ring, the conformation of amide bonds, and the nature of appended heterocyclic rings are all critical factors in determining the biological activity of picolinic acid derivatives.

| Compound Class | Biological Activity | Key SAR Findings | Reference(s) |

| 4-Amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acids | Herbicidal | Substituents on the pyrazolyl ring significantly affect potency. | mdpi.com |

| Picolinamide derivatives with dimethylamine side chain | Acetylcholinesterase Inhibition | Picolinamide core is favored over benzamide; substituent position is critical for activity. | researchgate.net |

| N-Pyridyl-benzothiazine-carboxamides | Analgesic & Anti-inflammatory | Activity depends on the relative spatial orientation of the pyridine and benzothiazine rings. | mdpi.com |

Formation of Picolinic Acid Esters and Lactones

Picolinic Acid Esters: The carboxylic acid group of picolinic acid and its derivatives can be converted to esters through various esterification methods. A common laboratory method involves reacting the corresponding acid chloride with an alcohol. For example, methyl 3-amino-5-chloropicolinate can be synthesized from 3-amino-5-chloropicolinic acid via the acid chloride intermediate. Esterification of the carboxylic acid group is a significant modification, as it can lead to a complete loss of biological activity in cases where the free carboxylate is essential for interaction with a biological target, such as forming a hydrogen bond or a salt bridge. drugdesign.org

Lactones: Lactones are cyclic esters, formed by the intramolecular esterification of a molecule that contains both a carboxylic acid and a hydroxyl group. While esters are common derivatives of picolinic acids, the formation of a lactone from this compound itself is not described in the reviewed literature, as it would require the presence or introduction of a hydroxyl group at a suitable position to enable cyclization.

Incorporation into Complex Heterocyclic Systems

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex heterocyclic structures. Its derivatives can be strategically employed to construct fused ring systems with potential applications in medicinal and materials chemistry.

Pyranopyrazoles:

The synthesis of pyranopyrazole derivatives often proceeds through efficient one-pot, multicomponent reactions. benthamscience.com A common pathway involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate. nih.gov While direct use of this compound is not explicitly detailed, its structural elements can be incorporated into precursors for this type of reaction. For instance, the picolinic acid moiety could be transformed into a suitable aldehyde or β-ketoester derivative, which would then participate in the cyclization to form a picolinyl-substituted pyranopyrazole.

The general reaction yields highly functionalized pyrano[2,3-c]pyrazole products. nih.gov The versatility of this method allows for the creation of a diverse library of compounds by varying the initial components. benthamscience.com Further functionalization can be achieved through Pd-catalyzed coupling reactions, such as Suzuki, Heck, and Sonogashira, on activated pyranopyrazole intermediates like O-triflates, demonstrating the potential for extensive chemical modification. mdpi.com

Indazolyl Picolinic Acids:

A key strategy for synthesizing indazolyl picolinic acids involves the nucleophilic substitution of a halogen on the picolinic acid ring with an indazole derivative. Research has demonstrated the synthesis of novel 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids and their 2H-indazolyl isomers. nih.gov This was achieved by reacting a highly halogenated picolinonitrile, specifically 4-amino-3,5,6-trichloro-2-picolinonitrile, with a substituted indazole, such as 5-bromo-1H-indazole. nih.gov

The reaction conditions, particularly the choice of base and temperature, are crucial for the success of the synthesis and for controlling the ratio of the resulting N1 and N2 isomers of the indazole moiety attached to the picolinic acid core. nih.gov The final step typically involves the hydrolysis of the nitrile group to a carboxylic acid. researchgate.net This scaffold hopping approach, replacing a halogen with an indazolyl group, has been explored for discovering molecules with novel biological activities. researchgate.net

Quinazoline (B50416)/Quinoline (B57606) Frameworks:

Quinazoline and quinoline ring systems are prevalent in medicinal chemistry. nih.govnih.gov The synthesis of these frameworks can be achieved through various methods, including domino hydroamination-cyclization reactions and transition-metal-free approaches using a one-carbon source like polyoxymethylene. nih.gov A derivative of this compound could serve as a precursor for these syntheses. For example, the picolinic acid could be elaborated into an appropriately substituted anthranilic acid or 2-aminobenzaldehyde (B1207257) derivative, which are common starting materials for the construction of the quinazoline ring. Alternatively, modifications could yield a substrate suitable for tandem reactions that form the quinoline system.

Generation of Organometallic Complexes (e.g., Pd(II) Pincer Complexes)

Picolinic acids and their derivatives are effective ligands for transition metals due to the chelating ability of the nitrogen atom of the pyridine ring and the carboxylate group. While the direct synthesis of a Pd(II) pincer complex from this compound is not prominently documented, the general principles of pincer ligand synthesis suggest its potential.

Pincer ligands typically bind to a metal center in a tridentate, meridional fashion. To form such a complex from this compound, the core structure would need to be modified to introduce two additional donor groups. For example, the acetamido group at the 5-position and the chloro group at the 3-position could be replaced or functionalized to install donor arms, creating an N,N,N or O,N,O-type pincer ligand. Once synthesized, these ligands can be reacted with a palladium(II) salt, such as palladium(II) chloride, to form stable pincer complexes. rsc.org These complexes are of significant interest for their catalytic activity in various organic transformations. rsc.org

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. Advanced techniques are being applied to the synthesis and modification of halogenated picolinic acids, focusing on reducing waste and improving reaction conditions.

Electrocatalytic Dechlorination Methods

Electrocatalysis offers a green alternative to traditional chemical reduction for the dechlorination of chloro-aromatic compounds. This method has been successfully applied to chloropicolinic acids, such as 3,6-dichloropicolinic acid. iaea.org The process involves the electrolysis of the chlorinated substrate in an electrolytic cell. google.com

A key component of this technology is the cathode material. Noble metal-modified conductive materials, such as palladium deposited on nitrogen-doped carbon supported on nickel foam (Pd/CNx/Ni), have shown high activity and selectivity. iaea.org This specific electrode facilitates the electrocatalytic hydrogenation of the C-Cl bond, leading to the formation of less chlorinated picolinic acids. The performance of such electrodes is attributed to the enhanced generation of adsorbed hydrogen ([H]ads) on the catalyst surface. iaea.org This technique provides a high-efficiency, high-yield method for dechlorination without the need for harsh chemical reducing agents. google.com

| Parameter | Details | Reference |

| Technique | Electrocatalytic Reductive Dechlorination | iaea.org |

| Substrate | 3,6-Dichloropicolinic Acid | iaea.org |

| Cathode | Palladium on Nitrogen-Doped Carbon/Nickel Foam (Pd/CNx/Ni) | iaea.org |

| Product | 3-Chloropicolinic acid, 6-Chloropicolinic acid, 2-Picolinic acid | iaea.org |

| Advantage | High activity, selectivity, and stability; avoids toxic reducing agents | iaea.orggoogle.com |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has become a valuable tool in green chemistry for accelerating organic reactions. ijsssr.comnih.gov This technique, known as sonochemistry, utilizes acoustic cavitation to create localized hot spots of high temperature and pressure, which can dramatically enhance reaction rates. ijsssr.com

In the context of heterocyclic synthesis, ultrasound has been shown to significantly reduce reaction times, often from hours to minutes, while increasing product yields. nih.govresearchgate.net For example, the multicomponent synthesis of pyranopyrazoles and other fused heterocycles can be performed efficiently under ultrasonic irradiation, often under solvent-free or aqueous conditions. nih.govdntb.gov.ua This method offers a greener, more efficient alternative to conventional heating, aligning with the principles of sustainable chemistry by simplifying workups and improving energy efficiency. researchgate.netnih.gov

| Synthesis | Key Benefits of Ultrasound | Reference |

| Pyranopyrazoles | Faster reaction times, high yields, often catalyst-free or with recyclable nanocatalysts | nih.govresearchgate.net |

| Fused Pyrimidines | Decreased reaction times (hours to minutes), increased yields compared to conventional heating | nih.gov |

| General Heterocycles | Reduced reaction times, lower costs, excellent yields, greater purity, simple workups | nih.gov |

Information regarding this compound is not available in publicly accessible resources.

Following a comprehensive search of scientific literature, chemical databases, and patent records, it has been determined that detailed spectroscopic and structural data for the specific compound This compound is not publicly available.

The executed searches for each specified analytical method yielded no direct results for this compound. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, or any variable temperature NMR studies for conformational analysis, were found for this compound. While data exists for related picolinic acid derivatives and other substituted pyridines, the user's strict requirement to focus solely on the specified compound prevents the inclusion of this analogous information.

Mass Spectrometry: No specific High-Resolution Mass Spectrometry (HRMS) data or detailed Liquid Chromatography-Mass Spectrometry (LC-MS) applications for this compound could be located.

X-Ray Crystallography: There are no available records of the crystal structure of this compound in crystallographic databases.

While information is available for isomers such as 3-Acetamido-6-chloropicolinic acid and 6-Acetamido-3-chloropicolinic acid, and for related structures like 5-bromopicolinic acid, the explicit instruction to exclude any information not directly pertaining to this compound means that a scientifically accurate and thorough article based on the provided outline cannot be generated at this time. The required research findings and data tables for this specific molecule are absent from the searched resources.

Computational and Theoretical Studies of 5 Acetamido 3 Chloropicolinic Acid Analogues

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in describing the electronic structure of molecules. These calculations provide detailed information about electron distribution, orbital energies, and molecular geometry, which collectively determine the reactivity and properties of a compound.

For picolinic acid derivatives, DFT studies have been instrumental in correlating electronic structure with physiological activity. nih.gov Research using Self-Consistent Field (SCF) molecular orbital (MO) methods has shown that the physiological effects of picolinic acid derivatives are linked to their electronic properties, such as ionization potential. nih.gov For instance, derivatives exhibiting a bimodal physiological effect were found to have a lower ionization potential compared to those without this effect. nih.gov

DFT calculations (specifically using the B3LYP functional) have been employed to study the effects of different substituents and solvents on the electronic properties of picolinic acid analogues like 4-methoxypicolinic acid and 4-nitropicolinic acid. academicjournals.orgacademicjournals.org These studies reveal how electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) alter the electron density on the pyridine (B92270) ring and influence properties like NMR chemical shifts. academicjournals.orgacademicjournals.org The acetamido group (an activating group) and the chloro group (a deactivating group) in 5-Acetamido-3-chloropicolinic acid would similarly be expected to modulate the electronic landscape of the molecule, influencing its reactivity and interaction with biological targets.

Furthermore, quantum chemical calculations have been used to investigate the structural characteristics of zwitterions of picolinic acid derivatives in solution. nih.gov These studies suggest that the behavior of these zwitterions, including the bond strength between the pyridine ring and the carboxylic acid group, can differ significantly based on substitution patterns, which in turn influences their physiological effects. nih.gov

Table 1: Key Electronic Properties of Substituted Picolinic Acids from DFT Studies This table is illustrative, based on findings for various picolinic acid derivatives as specific data for this compound is not available in the search results.

| Property | Influence of Electron-Donating Groups (e.g., -NHCOCH₃) | Influence of Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Reference |

| Ionization Potential | Generally Lowered | Generally Increased | nih.gov |

| HOMO Energy | Increased (Less Stable) | Decreased (More Stable) | academicjournals.org |

| LUMO Energy | Destabilized (in some solvents) | Stabilized (in some solvents) | academicjournals.org |

| Electron Density on Ring | Increased | Decreased | academicjournals.orgacademicjournals.org |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com This method is critical for understanding how herbicidal or pharmacologically active molecules like picolinic acid analogues interact with their biological targets at a molecular level.

In the context of herbicidal picolinic acids, which often act as synthetic auxins, the primary target is the auxin signaling F-box (AFB) proteins, particularly AFB5. nih.govnih.gov Molecular docking studies have been successfully used to model the binding of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogues to the AFB5 receptor. nih.govnih.govresearchgate.net These studies revealed that highly active compounds docked more intensively with the receptor than the reference herbicide picloram (B1677784). nih.govresearchgate.net The insights gained from these docking poses help explain the structure-activity relationships observed experimentally.

Molecular dynamics (MD) simulations complement docking studies by providing information on the dynamic stability of the ligand-receptor complex over time. While docking provides a static snapshot, MD simulations can reveal whether the key interactions, such as hydrogen bonds predicted by docking, are maintained, which is crucial for a stable binding and sustained biological effect. bohrium.com For example, MD simulations of tasocitinib analogues in the active site of the JAK3 enzyme showed that seemingly minor structural changes could lead to the loss of crucial hydrogen bonds and result in unstable binding, explaining their inactivity despite positive docking scores. bohrium.com Such simulations are vital for refining hits from docking screens and avoiding false positives. bohrium.com

Table 2: Example of Molecular Docking Results for Picolinic Acid Analogues This table presents representative data for novel herbicidal analogues targeting protein receptors.

| Compound Series | Target Protein | Key Finding from Docking | Reference |

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Auxin-signaling F-box protein 5 (AFB5) | Compound V-7 docked more intensively than picloram, correlating with higher herbicidal activity. | nih.govnih.gov |

| Picolinamide (B142947) derivatives | VEGFR-2 Kinase | Compounds 7h and 9a showed potent binding, with IC₅₀ values of 87 nM and 27 nM, respectively. | nih.gov |

| Morpholine derived thiazoles | Carbonic Anhydrase-II | Docking scores for active compounds ranged from -6.102 to -3.426 kcal/mol. | nih.gov |

| Tasocitinib Analogues | JAK3 | Inactive analogues gave positive docking scores, highlighting the need for post-docking refinement like MD simulations. | bohrium.com |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are essential for rational drug and herbicide design. They correlate specific structural features of a molecule with its biological activity. nih.gov When these relationships are quantified using statistical methods, they are known as Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov

For picolinic acid analogues, extensive SAR studies have been conducted to optimize their herbicidal properties. nih.govmdpi.comnih.govmdpi.com For instance, research on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids revealed that the position of substituents on the phenyl ring was critical for activity. mdpi.com Substituents at the 2- and 4-positions generally resulted in higher inhibitory activity compared to those at the 3-position. mdpi.com

Researchers have developed robust 3D-QSAR models for picolinic acid derivatives to guide the synthesis of new, more potent herbicides. nih.govnih.gov These models use calculated molecular fields (steric, electrostatic) to predict the activity of unsynthesized compounds. In one study, a 3D-QSAR model was built from the IC₅₀ values of 33 novel picolinic acid compounds, providing a predictive tool for future design strategies. nih.govnih.gov

Other QSAR studies have utilized different methods, such as the Fujita-Ban (FB) technique and Combinatorial Protocol in Multiple Linear Regression (CP-MLR), to analyze the herbicidal properties of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogues. discoveryjournals.org These analyses identified key three-dimensional molecular descriptors associated with activity, including:

Asphericity (ASP): A measure of the molecule's shape.

E2m: The second component accessibility directional WHIM index weighted by atomic masses.

R2m+: The maximum autocorrelation of lag 2 weighted by atomic masses. discoveryjournals.org

These descriptors provide quantitative insights into the structural requirements for potent herbicidal action. discoveryjournals.org

Table 3: Key Molecular Descriptors from QSAR Studies of Picolinic Acid Herbicides

| QSAR Method | Important Descriptors Identified | Implication for Activity | Reference |

| CP-MLR / PLS | Asphericity (ASP), E2m, R2m+ | Relates 3D shape and mass distribution to herbicidal effect. | discoveryjournals.org |

| Fujita-Ban (FB) | Substituent Contributions (µ₀) | Quantifies the positive or negative impact of specific substituents on the parent molecule's activity. | discoveryjournals.org |

| 3D-QSAR | Steric and Electrostatic Fields | Provides a 3D map showing where bulky or charged groups enhance or decrease activity. | nih.govnih.gov |

| QSAR for Antioxidants | NDB, MATS5p, MDEN33, TPSA | Low number of double bonds and high polarity are important for antioxidant activity in dipicolinic acid derivatives. | nih.gov |

Computational Assessment of Mechanistic Pathways

Computational methods are pivotal in assessing and proposing mechanistic pathways for biologically active molecules. By simulating molecular interactions and properties, these tools can help formulate plausible hypotheses about how a compound exerts its effect, from initial receptor binding to subsequent cellular responses. discoveryjournals.org

For picolinic acid herbicides, the primary mechanism of action is understood to be the hijacking of the plant's auxin signaling pathway. nih.govacs.org Computational docking studies confirm that these molecules bind to co-receptor complexes like TIR1/AFB. nih.gov Specifically, many picolinic acid herbicides bind to the AFB5 protein, initiating a cascade of events that leads to plant death. nih.govnih.gov Molecular modeling of this initial binding event is a critical first step in computationally assessing the mechanistic pathway.

Interestingly, computational and experimental studies have revealed that not all picolinic acid analogues follow the same mechanism. A study on novel 6-indazolyl-2-picolinic acids found that these compounds induced the up-regulation of genes related to ethylene (B1197577) and abscisic acid (ABA) production. mdpi.com This suggests a different mode of action that causes plant death more rapidly through ethylene release and ABA accumulation, a pathway distinct from typical auxin herbicides. mdpi.com

Furthermore, quantum chemical calculations can shed light on fundamental aspects of a molecule's behavior that underpin its mechanism. For example, the study of zwitterion structures of picolinic acid derivatives in aqueous solution suggests that differences in their electronic structure and bond characteristics can lead to different physiological effects, providing a physicochemical basis for their mechanism of action. nih.gov

Biological and Biochemical Research Applications of 5 Acetamido 3 Chloropicolinic Acid and Its Functional Analogues

Herbicide Discovery and Agricultural Impact Studies

The exploration of picolinic acid derivatives, including 5-Acetamido-3-chloropicolinic acid, has been a significant area of research in the development of herbicides. These synthetic compounds often mimic natural plant hormones, leading to disruptions in growth processes and, ultimately, plant death. This section delves into the specific applications of these compounds in agriculture, from their fundamental mechanism of action to their role in creating new and improved weed management solutions.

Mechanism of Action in Plant Growth Regulation (e.g., Auxin Pathway Modulation, Ethylene (B1197577)/ABA Production)

Synthetic auxins, a class of herbicides that includes picolinic acid derivatives, exert their effects by disrupting the normal hormonal balance in susceptible plants. High concentrations of these synthetic auxins, as well as the natural auxin indole-3-acetic acid (IAA), can inhibit plant growth. nih.govmdpi.com This growth inhibition is often preceded by visible symptoms such as shoot epinasty (downward bending of leaves). nih.gov

A key aspect of their mechanism involves the stimulation of ethylene production. nih.gov Research has shown that treatment with synthetic auxins leads to a rapid, transient increase in the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. nih.gov This results in elevated levels of ACC and a subsequent surge in ethylene production within the plant's shoot tissue. nih.gov

This auxin-induced ethylene production then triggers an increase in the biosynthesis of abscisic acid (ABA), a plant hormone known for its role in stress responses and growth inhibition. nih.govmdpi.com Levels of ABA and its precursor, xanthoxal, have been observed to rise significantly following treatment with synthetic auxins. nih.gov The elevated ABA levels are believed to be the primary cause of the observed growth inhibition, likely by reducing stomatal aperture, which in turn limits CO2 assimilation, and by directly inhibiting cell division and expansion. mdpi.com This cascade of events—auxin application leading to ethylene production, which then stimulates ABA biosynthesis—appears to be a common mechanism for various synthetic auxin herbicides across different plant species. mdpi.com

Evaluation of Herbicidal Efficacy against Specific Weed Species

The herbicidal potential of novel picolinic acid derivatives is a subject of ongoing research, with studies evaluating their effectiveness against a range of problematic weeds. In greenhouse experiments, new 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have demonstrated significant post-emergence herbicidal activity, particularly against broadleaf weeds. nih.gov

For instance, at an application rate of 500 g/ha, many of these novel compounds showed good inhibitory effects on broadleaf weeds, with some achieving 100% inhibition of the growth of Amaranthus retroflexus L (AL). nih.gov While the efficacy against gramineous (grass) weed species was generally weaker, some specific compounds showed promising results. nih.gov

Root growth inhibition assays are also a crucial part of evaluating herbicidal efficacy. Studies have shown that many newly synthesized picolinic acid compounds can significantly inhibit the root growth of weeds such as Brassica napus (BN), with some compounds achieving over 80% inhibition at a concentration of 250 µM. nih.gov The inhibitory activity against the root growth of Echinochloa crusgalli (EC) was generally noted to be weaker. nih.gov The effectiveness of these compounds can be influenced by the specific chemical substitutions on the picolinic acid structure. nih.gov

Table 1: Herbicidal Activity of Novel Picolinic Acid Derivatives Against Root Growth of Various Weed Species This table is interactive. You can sort and filter the data.

| Compound Type | Weed Species | Concentration (µM) | Root Growth Inhibition (%) |

|---|---|---|---|

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus (BN) | 250 | >80 |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Echinochloa crusgalli (EC) | 250 | Generally weak |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Abutilon theophrastiMedicus (AM) | 500 | Varied |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus L (AL) | N/A (Post-emergence) | Up to 100 |

Development of Next-Generation Agro-chemicals

The development of new herbicides is crucial, in part due to the increasing incidence of weed resistance to existing products. nih.gov Synthetic auxin herbicides, including those based on the picolinic acid scaffold, are considered to have significant potential for the development of new agrochemicals due to their unique mode of action and a slower rate of resistance development in weeds compared to other herbicide classes. nih.gov

Research efforts are focused on modifying the chemical structures of established picolinic acid herbicides, such as picloram (B1677784), to create novel molecules with enhanced efficacy and a broader spectrum of activity. nih.gov By introducing different chemical groups, for example, substituting the core structure with aryl-substituted pyrazole (B372694) rings, scientists aim to design new compounds that can overcome existing resistance mechanisms. nih.gov

The goal of this research is to identify promising lead molecules that can be further optimized. nih.gov For example, certain novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have shown better post-emergence herbicidal activity than picloram at similar application rates, while also demonstrating safety for important crops like corn, wheat, and sorghum. nih.gov These findings indicate that continued structural modification of picolinic acids is a viable strategy for the discovery of efficient and novel herbicides. nih.gov

Role in Enzyme Inhibition and Modulation

Beyond their agricultural applications, picolinic acid derivatives are being investigated for their potential to interact with and modulate the activity of various enzymes, opening doors to potential therapeutic applications. This section explores the preliminary research into the inhibitory effects of these compounds on specific enzymes.

Investigation of α-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. researchgate.netresearchgate.net The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, as it can slow down the absorption of glucose and reduce post-meal blood sugar spikes. researchgate.netnih.gov

While direct studies on this compound are not prominent in the available research, there is evidence that picolinic acid and its derivatives can exhibit α-glucosidase inhibitory activity. Research has shown that divalent metal complexes containing picolinic acid can act as α-glucosidase inhibitors. researchgate.net This suggests that the picolinic acid structure can serve as a scaffold for designing new enzyme inhibitors. The search for novel α-glucosidase inhibitors from natural and synthetic sources is an active area of research, with various classes of compounds, including flavonoids and other phenolic compounds, showing promising activity. rsc.orgmdpi.com The development of new synthetic inhibitors, potentially including derivatives of picolinic acid, could offer new avenues for managing conditions associated with high blood sugar. nih.govgoogle.com

Table 2: Examples of Compounds Investigated for α-Glucosidase Inhibition This table is interactive. You can sort and filter the data.

| Compound Class | Example Compound(s) | Source/Type | Reported Activity |

|---|---|---|---|

| Picolinic Acid Derivatives | Divalent metal complexes with picolinic acid | Synthetic | Inhibitory activity observed researchgate.net |

| Flavonoids | Luteolin, Quercetin | Natural Product | Potent inhibitors researchgate.netmdpi.com |

| Usnic Acid Derivatives | Methyl (2E,3R)-7-acetyl-4,6-dihydroxy-2-(2-methoxy-2-oxoethylidene)-3,5-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylate | Synthetic | More potent than acarbose (B1664774) (positive control) nih.gov |

| 4-hydroxyquinolinone-hydrazones | Various derivatives | Synthetic | Good α-glucosidase inhibition nih.gov |

Studies on Transglutaminase 2 Inhibition

Transglutaminase 2 (TG2) is a multifunctional enzyme involved in a wide range of cellular processes, including protein crosslinking and signal transduction. researchgate.netresearchgate.net Dysregulation of TG2 activity has been implicated in a number of diseases. nih.govresearchgate.net As a result, the development of TG2 inhibitors is an area of significant therapeutic interest. nih.govresearchgate.net

Inhibitors of TG2 can be classified into different types, including competitive and irreversible inhibitors, based on their mechanism of action. nih.gov While the provided research does not specifically detail the investigation of this compound as a TG2 inhibitor, the broader field is actively exploring a variety of small molecules and peptidomimetics for this purpose. researchgate.net For example, novel peptidic inhibitors have been designed that show high potency against TG2. researchgate.netresearchgate.net The search for effective and specific TG2 inhibitors is a key focus of medicinal chemistry, with the aim of developing new treatments for diseases where this enzyme plays a pathological role. mdpi.comnih.govnih.gov

Applications in Metallobiochemistry and Catalysis

The unique structural features of this compound and its functional analogues, namely the pyridine (B92270) ring, the carboxylic acid, and the acetamido group, make them versatile ligands in the field of metallobiochemistry and catalysis. These features allow for the formation of stable complexes with a variety of metal ions and enable the mimicry of complex biological systems.

Ligand Design for Metal Complexation (e.g., Iron(II), Cobalt(III) Systems)

Picolinic acid and its derivatives are effective chelating agents for a wide range of metal ions, including iron and cobalt. scialert.netnih.gov The pyridine nitrogen and the carboxylate oxygen atoms act as donor sites, forming a stable five-membered ring upon coordination with a metal ion. This bidentate coordination is a fundamental aspect of their role as ligands. scialert.net The presence of additional functional groups, such as the acetamido and chloro substituents in this compound, can further modify the electronic properties and steric hindrance of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.

For instance, dipicolinic acid, a dicarboxylic acid derivative of pyridine, acts as a versatile multidentate ligand, forming stable complexes with various metal ions through its two carboxylate oxygens and the pyridine ring nitrogen. oup.com The resulting complexes often exhibit interesting topologies and physical properties. oup.com Studies on cobalt(III) complexes with pyridine-2,6-dicarboxylic acid have shown that the ligands act as tridentate coordinators, leading to distorted octahedral geometries. pensoft.net Similarly, cobalt(II) complexes with picolinic acid have been synthesized and characterized, with some exhibiting a 1:1 electrolyte nature where the complex cation is octahedral and the counter-anion is tetrahedral. scialert.net

The synthesis of metal complexes with these types of ligands is often straightforward, typically involving the reaction of the picolinic acid derivative with a corresponding metal salt in a suitable solvent. oup.comnih.gov The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including FT-IR, NMR, and X-ray crystallography, to determine their structure and coordination geometry. oup.comrsc.org

Table 1: Examples of Metal Complexes with Picolinic Acid Analogues

| Ligand | Metal Ion(s) | Resulting Complex Type | Coordination | Reference(s) |

| Picolinic Acid | Co(II), Ni(II), Cu(II), Zn(II), Mn(II) | Mononuclear complexes | Bidentate (N, O) | scialert.netnih.gov |

| Dipicolinic Acid | Co(II), Co(III), Fe(III), Ni(II), Zn(II), Cd(II) | Mononuclear and binuclear complexes | Tridentate (N, O, O) | oup.compensoft.netnih.gov |

| Pyrazole-acetamide derivative | Cd(II), Cu(II), Fe(III) | Mononuclear complexes | Bidentate | nih.gov |

Mimicry of Metalloenzyme Function (e.g., Nitrile Hydratase, Non-Heme Iron Oxidase Enzymes)

The ability of picolinic acid derivatives to form stable complexes with iron and other transition metals makes them suitable candidates for mimicking the active sites of metalloenzymes. This is a significant area of research aimed at developing synthetic catalysts that can replicate the high efficiency and selectivity of biological systems.

Nitrile Hydratase Mimics: Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to amides. nih.gov These enzymes typically contain a non-heme iron(III) or cobalt(III) center in their active site. The production of amides is a commercially important process, and synthetic mimics of nitrile hydratase could offer more stable and robust alternatives to the native enzymes. nih.gov The coordination environment provided by picolinic acid-type ligands, with their nitrogen and oxygen donor atoms, can be tailored to resemble the active site of nitrile hydratase, potentially leading to functional mimics that can catalyze nitrile hydration. For example, the conversion of 3-cyanopyridine (B1664610) to nicotinamide (B372718) has been demonstrated using nitrile hydratase from Rhodococcus rhodochrous J1. nih.gov

Non-Heme Iron Oxidase Enzyme Mimics: Non-heme iron oxidases are a diverse class of enzymes that utilize an iron center to catalyze a wide range of oxidation reactions, including the functionalization of C-H bonds. rsc.org Small-molecule complexes designed to mimic these enzymes have great potential as catalysts for selective oxidation reactions. rsc.orgresearchgate.net Researchers have synthesized various organic ligands that incorporate key features of the non-heme iron active site. Iron(II) complexes of these ligands have been shown to promote hydrocarbon oxidation. rsc.orgresearchgate.net Picolinic acid derivatives, with their ability to stabilize iron in different oxidation states, are valuable platforms for designing such mimics. The goal is to create catalysts that can perform challenging chemical transformations under mild conditions, similar to their enzymatic counterparts. researchgate.netrsc.org

Exploration of Other Bioactive Properties

Beyond their applications in coordination chemistry, this compound and its functional analogues have been investigated for a range of other potential biological activities.

Antimicrobial and Antifungal Activity

Picolinic acid and its derivatives have demonstrated notable antimicrobial and antifungal properties. Picolinic acid itself is a natural metal ion chelator that can potentiate the antimycobacterial activity of macrophages. oup.comnih.gov It has shown activity against both extracellular and intracellular Mycobacterium avium complex. oup.comnih.gov This activity is thought to be related to its ability to chelate essential metal ions like iron. oup.com

Functional analogues have also been a focus of research. Chloro-substituted picolinamide (B142947) derivatives have been found to exhibit significant antifungal activity against a range of soil-borne pathogens. scialert.net For example, they have shown efficacy against Rhizoctonia solani and Alternaria alternata. scialert.net Dipicolinic acid has also been identified as having antifungal properties, particularly against canker pathogens. frontiersin.org Its antifungal activity can be enhanced in the presence of divalent metals like zinc(II) and cobalt(II). frontiersin.org The mechanism of action for dipicolinic acid against some fungi is believed to involve the inhibition of chitin (B13524) biosynthesis, leading to cell lysis. frontiersin.org Furthermore, various other amide derivatives have been synthesized and tested, with some showing good activity against phytopathogenic fungi. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of Picolinic Acid Derivatives

| Compound/Derivative Type | Target Organism(s) | Observed Effect | Reference(s) |

| Picolinic Acid | Mycobacterium avium complex | Antimicrobial activity, potentiation of other drugs | oup.comnih.gov |

| Chloro-substituted Picolinamides | Rhizoctonia solani, Alternata alternata | Significant antifungal activity | scialert.net |

| Dipicolinic Acid | Canker pathogens (e.g., Valsa pyri) | Antifungal activity, inhibition of chitin biosynthesis | frontiersin.org |

| Pyrazole-3-carboxylic acid derivatives | Candida species | Good inhibitory effects | meddocsonline.org |

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal activity | nih.gov |

Anti-inflammatory and Anti-tumor Investigations

The potential of picolinic acid and its derivatives as anti-inflammatory and anti-tumor agents has been an area of active investigation. Picolinic acid has been shown to retard the growth of solid tumors in animal models and increase survival rates. nih.gov This effect is attributed to its iron-chelating properties. nih.gov Certain novel derivatives of picolinic acid have been synthesized and shown to induce apoptosis in human non-small cell lung cancer cells through endoplasmic reticulum stress. pensoft.net

In the context of inflammation, picolinic acid is known to be an activator of macrophage pro-inflammatory functions. pensoft.net Derivatives of other cyclic compounds with carboxylic acid and amide functionalities, such as quinic acid amides, have been shown to exert anti-inflammatory activity by inhibiting the pro-inflammatory transcription factor NF-κB. uthsc.edu This suggests that the structural motifs present in this compound could be relevant for designing new anti-inflammatory agents. The anti-tumor activity of various heterocyclic compounds, including pyrazole derivatives, has also been reported, with some compounds showing cytotoxic potency against cancer cell lines. meddocsonline.orgresearchgate.net

Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are major targets for a wide range of drugs. capes.gov.bryoutube.com While direct studies on the interaction of this compound with GPCRs are limited, the structural characteristics of picolinic acid derivatives suggest a potential for such interactions.

GPCRs are involved in a vast array of physiological processes, and their dysregulation is linked to numerous diseases. nih.gov The ligands for GPCRs are incredibly diverse, ranging from small molecules to large peptides. The acidic nature of picolinic acid derivatives is a relevant factor, as the activity of many GPCRs is regulated by the pH of the surrounding environment. miami.edu For instance, acidic tumor microenvironments can impact GPCR signaling, a crucial consideration in cancer drug discovery. miami.edu

Some derivatives of propionic acid, which share the carboxylic acid feature, have been developed as agonists for GPCRs involved in metabolic diseases. nih.gov Furthermore, patent literature discloses picolinic acid derivatives for the potential treatment of respiratory disorders, conditions in which GPCRs are often key therapeutic targets. google.com This suggests that the picolinic acid scaffold is considered by medicinal chemists to be a viable starting point for the development of GPCR modulators. However, more specific research is needed to establish a definitive link between this compound or its close analogues and the modulation of specific GPCRs.

Environmental Research and Ecofate of Picolinic Acid Derivatives

Environmental Transport and Distribution in Agroecosystems

The movement of picolinic acid derivatives from the point of application into the wider environment is a key aspect of their ecological risk profile. Factors such as soil composition, hydrology, and the chemical properties of the specific compound determine its mobility and distribution.

The tendency of a picolinic acid derivative to bind to soil particles (sorption) versus moving downward through the soil profile with water (leaching) is a critical determinant of its potential to contaminate groundwater. affinisep.es Picolinic acid herbicides are generally weak acids, and their anionic form at typical environmental pH values contributes to their high water solubility and mobility in soils. usda.govmass.gov

Research on related picolinic acid herbicides, such as picloram (B1677784) and aminopyralid (B1667105), provides insight into the likely behavior of 5-Acetamido-3-chloropicolinic acid. Sorption is primarily influenced by soil organic matter and the presence of hydrated metal oxides, with clay content playing a lesser role. acs.org Soils with low organic matter content tend to exhibit higher herbicide mobility. usda.gov For instance, aminopyralid generally shows greater sorption to soil than picloram, suggesting a lower potential for off-target movement and leaching. usda.gov The Freundlich distribution coefficient (Kf), a measure of sorption, is higher for aminopyralid across various soil types compared to picloram. usda.gov Given their high water solubility and mobility, picolinic acid herbicides are recognized for their potential to leach into groundwater. affinisep.escambridge.org

Sorption Characteristics of Picolinic Acid Herbicides in Different Soils

| Herbicide | Soil Type | Freundlich Coefficient (Kf) | Reference |

|---|---|---|---|

| Picloram | Cecil sandy loam | 0.12 | usda.gov |

| Picloram | Arredondo fine sand | 0.81 | usda.gov |

| Aminopyralid | Cecil sandy loam | 0.35 | usda.gov |

| Aminopyralid | Arredondo fine sand | 0.96 | usda.gov |

The addition of soil amendments like biochar can alter herbicide mobility. While some biochars increase sorption and reduce leaching, others can release soluble organic compounds that compete with the herbicide, potentially enhancing its movement through the soil. usda.govnih.gov

In addition to leaching, picolinic acid derivatives can be transported from agricultural fields into surface water bodies via overland flow or runoff. usda.govepa.gov Due to their high solubility and mobility, the major route of dissipation for compounds like aminopyralid from soil is through runoff and leaching. mass.gov This poses a risk of contaminating streams, rivers, and lakes, which can have adverse effects on non-target aquatic and terrestrial plants. affinisep.esepa.gov

The persistence of these herbicides in the environment exacerbates the risk of water contamination. cambridge.org Aminopyralid, for example, is moderately persistent, and its transport to surface and groundwater is expected to occur. epa.gov Once in surface water, aqueous photolysis (degradation by sunlight) can be a significant route of degradation, especially in shallow, clear water bodies. mass.govepa.gov However, residues that are not subject to photolysis can persist and remain mobile in aquatic environments. mass.gov

Degradation Pathways and Metabolite Formation

The breakdown of picolinic acid derivatives in the environment is predominantly a biological process, although chemical degradation can also occur. The structure of the molecule influences the specific pathways and the resulting intermediate metabolites.

Microbial degradation is the primary mechanism for the dissipation of most herbicides in soil. ucanr.eduresearchgate.net Bacteria and fungi utilize these compounds as a source of carbon and energy, breaking them down through various enzymatic reactions. mdpi.comnih.gov Key reactions in the degradation of chlorinated aromatic compounds include dechlorination and hydroxylation. mdpi.comnih.gov

Studies on compounds structurally similar to this compound have elucidated these pathways. For example, the bacterium Achromobacter sp. strain f1 has been shown to co-metabolize 5-chloro-2-picolinic acid, with the initial step being hydroxylation to form 6-hydroxy-5-chloro-2-picolinic acid, accompanied by the release of a chloride ion. researchgate.netproquest.com Similarly, the degradation of 4-chlorobiphenyl (B17849) by Sphingomonas paucimobilis BPSI-3 produces 5-chloropicolinic acid as a metabolite. oup.com The initial step in the microbial degradation of picolinic acid itself by Rhodococcus sp. PA18 is hydroxylation to 6-hydroxypicolinic acid. mdpi.com These examples suggest that a likely microbial degradation pathway for this compound would involve initial hydroxylation of the pyridine (B92270) ring, potentially followed by dechlorination.

Microbial Degradation of Picolinic Acid Derivatives

| Original Compound | Degrading Microorganism | Primary Metabolite | Degradation Mechanism | Reference |

|---|---|---|---|---|

| 5-chloro-2-picolinic acid | Achromobacter sp. f1 | 6-hydroxy-5-chloro-2-picolinic acid | Hydroxylation, Dechlorination | researchgate.netproquest.com |

| Picolinic acid | Rhodococcus sp. PA18 | 6-hydroxypicolinic acid (6HPA) | Hydroxylation | mdpi.com |

| Nitrapyrin (B159567) | Nitrosomonas europaea | 6-chloropicolinic acid | Oxidation | researchgate.net |

Nitrification inhibitors are chemicals applied with nitrogen fertilizers to reduce the rate of conversion of ammonium (B1175870) to nitrate, thereby decreasing nitrogen losses from leaching and nitrous oxide emissions. justagriculture.innih.govtheseus.fi An important nitrification inhibitor, nitrapyrin [2-chloro-6-(trichloromethyl)-pyridine], is structurally related to chloropicolinic acids.

The degradation of nitrapyrin in the soil is carried out by ammonia-oxidizing bacteria, such as Nitrosomonas europaea. researchgate.net This process involves the oxidation of nitrapyrin, leading to the formation of 6-chloropicolinic acid as the primary metabolite. researchgate.netacs.org This transformation highlights an environmental pathway through which chloropicolinic acids can be introduced into agroecosystems as metabolites of other agricultural chemicals. The application of nitrification inhibitors can, therefore, contribute to the environmental load of picolinic acid derivatives. While these inhibitors can reduce nitrogen pollution, their degradation into persistent and mobile compounds like 6-chloropicolinic acid represents a secondary environmental impact that requires consideration. nih.govacs.org

Bioremediation Strategies

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up soils contaminated with pesticides, including picolinic acid derivatives. nih.govresearchgate.net This strategy harnesses the metabolic capabilities of microorganisms to degrade pollutants into less harmful substances. nih.govresearchgate.net

Techniques for bioremediation can be applied in situ (in the contaminated location) or ex situ (where contaminated material is moved for treatment). nih.gov Common in situ methods include:

Biostimulation : This involves the addition of nutrients and oxygen to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. researchgate.net

Bioaugmentation : This technique introduces specialized microbial strains or consortia to a contaminated site to enhance the degradation of specific pollutants. nih.gov The isolation of bacteria like Achromobacter sp. f1, which can degrade 5-chloro-2-picolinic acid, demonstrates the potential for developing targeted bioaugmentation strategies for soils contaminated with chloropicolinic acid herbicides. researchgate.netproquest.com

The effectiveness of bioremediation depends on various factors, including the type of pollutant, soil properties (pH, temperature, moisture), and the metabolic capabilities of the soil microbial community. ucanr.edunih.gov For chlorinated aromatic compounds, the combination of different microbial strains in a co-culture can be effective, where one strain may perform an initial transformation (like dechlorination) and another completes the degradation process. nih.gov

Conclusion and Future Research Directions

Current Challenges and Knowledge Gaps

The primary obstacle in the study of 5-Acetamido-3-chloropicolinic acid is the scarcity of publicly available research. Much of the information is confined to patent literature and supplier databases, which provide limited insight into its detailed chemical behavior and potential utility.

A significant knowledge gap exists in the synthesis and optimization of production methods for this compound. While general synthetic routes for picolinic acid derivatives are known, specific challenges related to the introduction of both the acetamido and chloro substituents at the 3 and 5 positions of the pyridine (B92270) ring are not well-documented. Achieving high yields and purity while minimizing by-products remains a hurdle that needs to be addressed for any potential large-scale application.

Furthermore, there is a profound lack of data on the physicochemical properties of this compound. Detailed studies on its solubility, stability, and crystalline structure are essential for understanding its behavior in various systems and for developing formulations for potential applications. The conformational preferences of the molecule, which can be influenced by the substituents on the pyridine ring, are also unknown. Understanding these intrinsic molecular properties is crucial, as they can be biased by interactions with solvents or crystal packing forces. uva.es

The reactivity profile of this compound is another area where knowledge is lacking. Detailed studies on how the acetamido and chloro groups influence the reactivity of the carboxylic acid and the pyridine ring are necessary. This includes understanding its coordination chemistry with various metal ions and its susceptibility to further functionalization.

Finally, the biological activity of this compound is entirely speculative. Although related picolinic acid derivatives have shown promise as herbicides, it is unknown whether this specific compound possesses similar properties. nih.gov The lack of any toxicological or ecotoxicological data is a major barrier to exploring any potential applications.

Emerging Research Avenues for this compound Research

Despite the current challenges, several promising research avenues could unlock the potential of this compound.

One of the most immediate and impactful areas of future research would be the development and optimization of synthetic methodologies . This could involve exploring novel catalytic systems or reaction conditions to improve the efficiency and selectivity of the synthesis. A thorough investigation into the reaction kinetics and mechanism would provide valuable insights for process scale-up.

A comprehensive characterization of its physicochemical properties is another critical research direction. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), crystallographic studies to determine its solid-state structure, and measurements of its solubility and stability in various solvents. This fundamental data would provide a solid foundation for all future research.

Given the herbicidal activity of many picolinic acid derivatives, a key emerging research avenue is the investigation of its potential as an agrochemical . This would entail screening for herbicidal activity against a range of weed species. Structure-activity relationship (SAR) studies, comparing its efficacy to other picolinic acids, could provide insights into the role of the 5-acetamido and 3-chloro substituents. nih.govresearchgate.net Such research could lead to the development of new, more selective, or more potent herbicides.

Beyond agrochemicals, the unique substitution pattern of this compound makes it an interesting candidate for materials science applications . Its potential as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers could be explored. The properties of these materials, such as porosity, stability, and catalytic activity, would be influenced by the specific structure of the organic linker.

Finally, its role as a versatile building block in organic synthesis warrants further investigation. The presence of three different functional groups (carboxylic acid, acetamido, and chloro) on the pyridine ring offers multiple sites for further chemical modification, enabling the synthesis of a diverse range of more complex molecules with potential applications in pharmaceuticals or other fields.

Q & A

Q. What are the key considerations for designing a synthetic pathway for 5-Acetamido-3-chloropicolinic acid?

Methodological Answer:

- Step 1: Identify precursor compatibility (e.g., acetamide and chloropicolinic acid derivatives) and evaluate steric/electronic effects of substituents. Use computational tools (DFT calculations) to predict reaction feasibility.

- Step 2: Optimize reaction conditions (temperature, solvent polarity, catalyst loading) via controlled orthogonal experiments. For safety, reference protocols for handling chlorinated intermediates (e.g., fume hood use, PPE requirements) .

- Step 3: Validate purity using HPLC-MS and NMR spectroscopy, ensuring no residual solvents or byproducts exceed ICH guidelines.

Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?

Methodological Answer:

- Approach: Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation).

- Contradiction Analysis: If NMR suggests a planar acetamide group but IR indicates hydrogen bonding, perform variable-temperature NMR to assess dynamic effects. Adjust solvent polarity to stabilize conformers .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., chlorination vs. acetylation) influence the regioselectivity of this compound synthesis?

Methodological Answer:

- Experimental Design: Use isotopic labeling (e.g., -acetamide) to track acetylation sites. Compare kinetic profiles under varying pH conditions.

- Data Interpretation: Apply multivariate analysis (e.g., PCA) to distinguish dominant pathways. If contradictions arise (e.g., unexpected byproducts), revisit Le Chatelier’s principle to adjust reagent stoichiometry .

Q. What strategies address discrepancies between computational predictions and experimental yields in heterocyclic functionalization?

Methodological Answer:

- Step 1: Re-examine force-field parameters in simulations (e.g., solvation effects, transition-state barriers). Calibrate models with experimental Arrhenius plots.

- Step 2: If contradictions persist (e.g., predicted 80% yield vs. observed 50%), conduct in situ FTIR to detect intermediate species not accounted for in simulations. Adjust computational inputs iteratively .

Methodological Frameworks for Data Contradictions

Q. How can researchers reconcile conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound derivatives?

Methodological Answer:

- Conflict Resolution:

- Hypothesis Testing: Design dose-response assays across multiple cell lines to isolate off-target effects.

- Contextual Analysis: Evaluate assay conditions (e.g., buffer composition, incubation time) for artifacts. Use meta-analysis of prior studies to identify trends (e.g., structural alerts for cytotoxicity) .

Q. What interdisciplinary approaches resolve contradictions between physicochemical properties and theoretical models?

Methodological Answer:

- Collaborative Workflow:

- Integrate synthetic chemistry with machine learning (e.g., QSAR models) to predict logP or solubility.

- Validate outliers experimentally. For example, if predicted solubility conflicts with experimental data, perform DSC-TGA to assess crystallinity vs. amorphous content .

Key Limitations

- The absence of direct evidence on this compound necessitates reliance on analogous compounds (e.g., chlorinated picolinic acids in ) and generalized research frameworks.

- Advanced questions adapt conflict-resolution strategies from educational studies (e.g., identity contradictions in –7) to experimental data discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.